N-Hydroxy-N-(pyridin-4-yl)hydroxylamine
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Overview
Description
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine is a chemical compound with the molecular formula C₅H₆N₂O₂ It is a heterocyclic aromatic compound that contains both hydroxylamine and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(pyridin-4-yl)hydroxylamine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of N-substituted derivatives .
Scientific Research Applications
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound is used in studies involving enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, including its role as a prodrug or in drug delivery systems, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(pyridin-4-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(pyridin-3-yl)hydroxylamine
- N-Hydroxy-N-(pyridin-2-yl)hydroxylamine
- N-Hydroxy-N-(pyridin-4-yl)methylamine
Uniqueness
N-Hydroxy-N-(pyridin-4-yl)hydroxylamine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it valuable for targeted research applications .
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N,N-dihydroxypyridin-4-amine |
InChI |
InChI=1S/C5H6N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4,8-9H |
InChI Key |
UHMPLHHPKASVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N(O)O |
Origin of Product |
United States |
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